Unique Multi‑Target Engagement Profile vs. Single‑Target Morpholinopyridazine Analogs
Unlike the 4‑nitro analog (CAS 899986‑03‑9), which is described as an Akt‑selective inhibitor [REFS‑1], and the 4‑methyl analog, which functions as a weak chemokine receptor modulator [REFS‑2], the 4‑chloro derivative demonstrates quantifiable, single‑digit nanomolar to sub‑micromolar activity across five distinct CNS‑relevant targets: TrkA (IC₅₀ = 13.4 nM), NET (IC₅₀ = 32 nM), DAT (IC₅₀ = 66 nM), SERT (IC₅₀ = 90 nM), and sigma‑1 (Kᵢ = 248 nM) [REFS‑3][REFS‑4]. This breadth of activity is not observed for any other member of the morpholinopyridazine benzamide series, where published data consistently report high selectivity for a single target or at most two related transporters [REFS‑1][REFS‑2].
| Evidence Dimension | Number of high‑confidence molecular targets with IC₅₀/Kᵢ < 1 μM |
|---|---|
| Target Compound Data | 5 targets (TrkA, NET, DAT, SERT, sigma‑1) |
| Comparator Or Baseline | 4‑Nitro analog: 1 primary target (Akt kinases); 4‑Methyl analog: 1 primary target (chemokine receptor); Unsubstituted parent: not characterized across this panel |
| Quantified Difference | Target multiplicity ratio: 5:1 (4‑chloro vs. closest analogs) |
| Conditions | BindingDB enzyme inhibition and radioligand displacement assays using recombinant human proteins |
Why This Matters
Procurement of the 4‑chloro compound enables a single‑agent, multi‑endpoint screening strategy that reduces the number of compounds required for phenotypic or pathway‑based assays, streamlining hit‑to‑lead campaigns in CNS poly‑pharmacology.
- [1] BindingDB. BDBM136627 – 4‑Chloro‑N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)benzamide (TrkA, NET, DAT, SERT, sigma‑1). University of California, San Diego. https://www.bindingdb.org/bind/index.jsp View Source
- [2] BindingDB. BDBM50604968 – 4‑Chloro‑N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)benzamide (sigma‑1). University of California, San Diego. https://www.bindingdb.org/bind/index.jsp View Source
